

Unveiling the Molecular Architecture and Biological Landscape of Pseudostellarin G: A Technical Guide

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Compound of Interest		
Compound Name:	Pseudostellarin G	
Cat. No.:	B15575945	Get Quote

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A comprehensive technical guide detailing the chemical structure, biological activities, and experimental protocols of **Pseudostellarin G** has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at this cyclic octapeptide, offering valuable data and methodologies to facilitate further investigation and potential therapeutic applications.

Chemical Structure

Pseudostellarin G is a cyclic octapeptide isolated from the plant Pseudostellaria heterophylla. Its structure has been elucidated through synthesis and spectral analysis. The amino acid sequence of **Pseudostellarin G** is cyclo(Gly-Pro-Tyr-Phe-Pro-Leu-Phe-Pro).

Physicochemical Properties

Property	Value	Source
Molecular Formula	C52H62N8O9	Calculated
Molecular Weight	975.1 g/mol	Calculated

Biological Activity



Pseudostellarin G has demonstrated notable biological activities, particularly as a tyrosinase inhibitor and an antimicrobial agent.

Tyrosinase Inhibition

Pseudostellarin G exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This property suggests its potential application in the development of agents for hyperpigmentation disorders.

Further quantitative data on the half-maximal inhibitory concentration (IC50) is detailed in the experimental protocols section.

Antimicrobial Activity

The compound has also been screened for its antimicrobial properties.

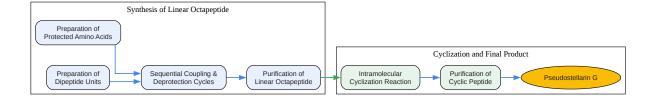
Specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are provided in the experimental protocols section.

Experimental Protocols Synthesis of Pseudostellarin G

The synthesis of **Pseudostellarin G** is achieved through a solution-phase peptide synthesis approach. The general workflow involves the sequential coupling of dipeptide and amino acid units to form a linear octapeptide, followed by cyclization.

Workflow for the Synthesis of Pseudostellarin G





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Caption: A generalized workflow for the chemical synthesis of **Pseudostellarin G**.

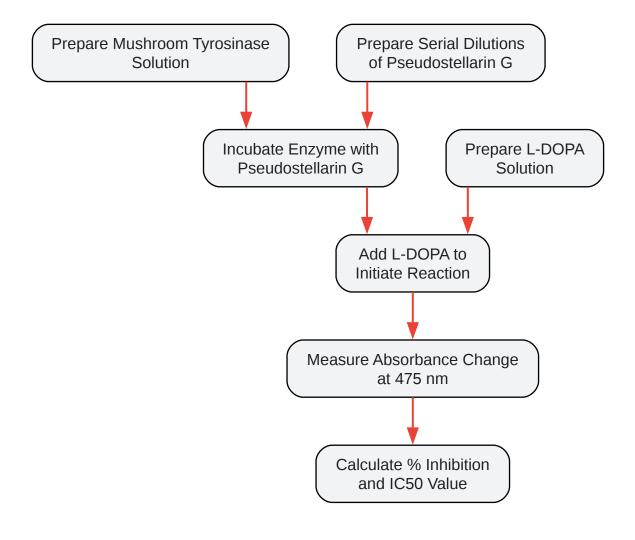
A detailed, step-by-step protocol for the synthesis, including reagents, reaction conditions, and purification methods, can be found in the publication by Poojary, Kumar, and Belagali (2004).

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity of **Pseudostellarin G** is determined using a spectrophotometric method.

Experimental Workflow for Tyrosinase Inhibition Assay





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Caption: A schematic of the experimental workflow for the tyrosinase inhibition assay.

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Pseudostellarin G** is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationship for MIC Determination





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Caption: The logical steps involved in determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

Currently, there is limited publicly available information detailing the specific signaling pathways modulated by **Pseudostellarin G**. Further research is required to elucidate its mechanism of action at the molecular level.

This technical guide serves as a foundational resource for the scientific community, providing essential information on **Pseudostellarin G** to stimulate further research and development.

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